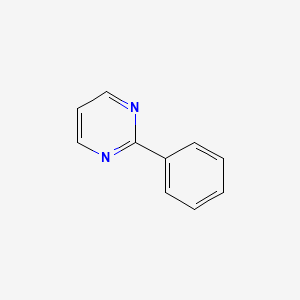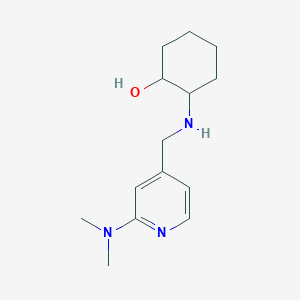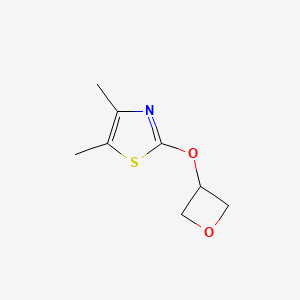![molecular formula C19H16BrN5O B3000347 3-(4-Bromophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline CAS No. 339026-08-3](/img/structure/B3000347.png)
3-(4-Bromophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Bromophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline” is a derivative of [1,2,4]triazolo[4,3-c]quinazoline, a heterocyclic compound . These compounds have been synthesized by cyclocondensation of the corresponding 4-hydrazinoquinazolines with ortho esters in boiling ethanol or glacial acidic acid . They are valuable intermediates for the design of fluorophores and biologically active compounds .
Synthesis Analysis
The synthesis of these compounds involves the cyclocondensation of the corresponding 4-hydrazinoquinazolines with ortho esters in boiling ethanol or glacial acidic acid . The possibility of modifying 5-(4-bromophenyl) derivatives by cross-coupling reaction has been demonstrated .Molecular Structure Analysis
The type of annelation of the triazole ring to the pyrimidine one has been unambiguously confirmed by means of an X-ray diffraction (XRD) method . The molecules are non-planar, and the aryl substituents form the pincer-like conformation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include cyclocondensation and cross-coupling reactions . The reaction of 4-hydrazinoquinazoline derivative with arylaldehyde and the subsequent oxidative cyclization of hydrazone are often used for the synthesis of 3-aryl derivatives of [1,2,4]triazolo[4,3-c]quinazoline .Wissenschaftliche Forschungsanwendungen
Cytotoxic and Antiproliferative Effects
- Cytotoxicity in Cancer Cells: Derivatives of triazoloquinazolines, such as 3-(5-Nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline, have shown notable cytotoxic and antiproliferative effects on human cancer cell lines, suggesting potential applications in cancer therapy. These compounds act as multitarget agents and show significant effects even at low concentrations (Ovádeková et al., 2005).
Photophysical Properties
- Fluorescent Properties: Some triazoloquinazoline derivatives exhibit fluorescent properties, which could have applications in materials science and bioimaging. The UV/Vis and photoluminescent properties of these compounds have been studied, revealing their potential for use in various scientific fields (Kopotilova et al., 2023).
Synthesis and Characterization
- Synthetic Methods: Research has focused on the synthesis and characterization of various triazoloquinazoline derivatives. Understanding their synthesis pathways is crucial for their potential applications in medicinal chemistry and materials science (El-kerdawy et al., 1990).
Wirkmechanismus
Target of Action
The primary target of 3-(4-Bromophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline is believed to be the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation .
Mode of Action
The compound interacts with its target by binding to the active site of PCAF . This interaction can inhibit the enzymatic activity of PCAF, leading to changes in gene expression . The exact nature of these changes would depend on the specific genes affected by PCAF inhibition.
Biochemical Pathways
The inhibition of PCAF can affect multiple biochemical pathways. PCAF is involved in the acetylation of histones, a process that is crucial for the regulation of gene expression . Therefore, the inhibition of PCAF can lead to changes in the expression of various genes, potentially affecting a wide range of biochemical pathways.
Result of Action
The result of the compound’s action would be changes in the expression of various genes due to the inhibition of PCAF . These changes could have a wide range of effects at the molecular and cellular levels, depending on the specific genes affected.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O/c20-14-7-5-13(6-8-14)17-22-23-18-15-3-1-2-4-16(15)21-19(25(17)18)24-9-11-26-12-10-24/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDWDGZSHCGMDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

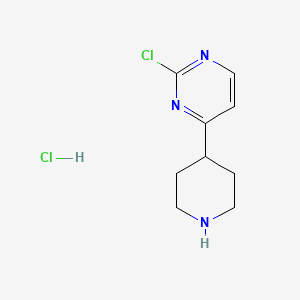
![N-(4-chlorophenethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3000265.png)
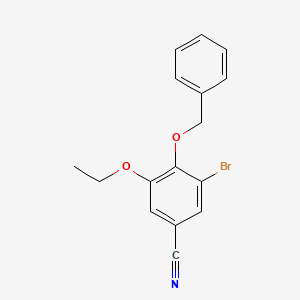
![2-Amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3000268.png)
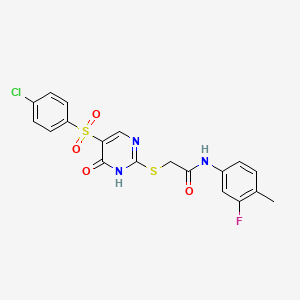
![tert-butyl [2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetate](/img/structure/B3000272.png)
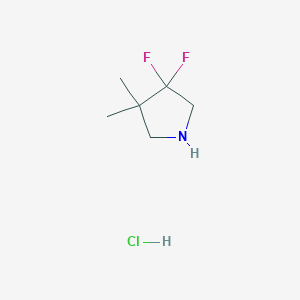

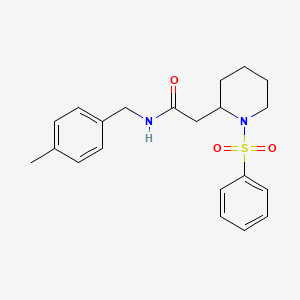
![5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3000278.png)
